molecular formula C9H8BrN3O2 B578525 Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate CAS No. 1263060-07-6

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No.: B578525
CAS No.: 1263060-07-6
M. Wt: 270.086
InChI Key: JXEWHTHFTOYWHN-UHFFFAOYSA-N
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Description

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate is an organic compound with the molecular formula C9H8BrN3O2. It is a member of the pyrazolo[1,5-A]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate typically involves the bromination of pyrazolo[1,5-A]pyrimidine derivatives followed by esterification. One common method includes the reaction of 3-bromopyrazole with ethyl 2-cyanoacetate under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate
  • Ethyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate
  • Ethyl 3-iodopyrazolo[1,5-A]pyrimidine-6-carboxylate

Uniqueness

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate is unique due to its specific bromine substitution at the 3-position, which allows for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEWHTHFTOYWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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